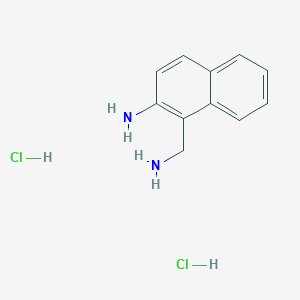

1-(Aminomethyl)naphthalen-2-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Aminomethyl)naphthalen-2-amine dihydrochloride is a chemical compound with the molecular formula C₁₂H₁₄N₂. It is a white crystalline powder that is soluble in water and ethanol.

Vorbereitungsmethoden

The synthesis of 1-(Aminomethyl)naphthalen-2-amine dihydrochloride typically involves the reaction of naphthalene derivatives with amines under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally, the process involves the following steps:

Nitration: Naphthalene is nitrated to form nitronaphthalene.

Reduction: The nitronaphthalene is then reduced to form aminonaphthalene.

Aminomethylation: The aminonaphthalene undergoes aminomethylation to introduce the aminomethyl group.

Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the aminomethylated product with hydrochloric acid

Analyse Chemischer Reaktionen

1-(Aminomethyl)naphthalen-2-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

Reduction: It can be reduced to form naphthylamines.

Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the amino groups.

Condensation: It can participate in condensation reactions to form Schiff bases and other derivatives

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-(Aminomethyl)naphthalen-2-amine dihydrochloride serves as a versatile building block in organic synthesis, facilitating the production of various compounds including:

- Dyes and Pigments : Utilized in the manufacturing of colorants due to its aromatic structure.

- Pharmaceuticals : Acts as a precursor for synthesizing therapeutic agents .

Biology

The compound has been studied for its biological activities:

- Fluorescent Probes : It is employed in biochemical assays to study biological processes due to its fluorescent properties.

- Antimicrobial and Anticancer Properties : Research indicates potential efficacy against various pathogens and cancer cells .

Medicine

This compound has shown promise in pharmacological applications:

- Enzyme Inhibition : Exhibits potential as an inhibitor for specific enzymes and receptors, making it a candidate for drug development .

- Therapeutic Applications : Its interactions with biological systems suggest roles in treating diseases, particularly in cancer research .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for dyes and pharmaceuticals | Versatile synthetic intermediate |

| Biology | Fluorescent probes; antimicrobial studies | Potential anticancer activity |

| Medicine | Enzyme inhibitors; therapeutic agents | Interaction with biological targets |

Case Studies

-

Anticancer Activity Study :

A recent study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxic effects, suggesting its potential as a chemotherapeutic agent . -

Biochemical Assay Development :

Researchers utilized this compound as a fluorescent probe to monitor enzyme activity in vitro. The findings demonstrated its effectiveness in tracking biochemical processes, paving the way for further applications in drug discovery .

Wirkmechanismus

The mechanism of action of 1-(Aminomethyl)naphthalen-2-amine dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(Aminomethyl)naphthalen-2-amine dihydrochloride can be compared with other similar compounds, such as:

1,2-Diaminonaphthalene: Similar in structure but lacks the dihydrochloride salt form.

Naphthylamines: Compounds with similar naphthalene backbone but different functional groups.

Aminomethyl derivatives: Compounds with aminomethyl groups attached to different aromatic systems.

The uniqueness of this compound lies in its specific combination of functional groups and its solubility properties, which make it suitable for a wide range of applications .

Biologische Aktivität

1-(Aminomethyl)naphthalen-2-amine dihydrochloride, commonly referred to as AMNAD dihydrochloride, is an organic compound characterized by its unique structure, which includes a naphthalene ring substituted with an aminomethyl group at the 1-position and an amine group at the 2-position. This compound has garnered interest in pharmacology due to its potential biological activities, particularly in medicinal chemistry and drug development.

- Molecular Formula : C₁₁H₁₄Cl₂N₂

- Molecular Weight : Approximately 245.15 g/mol

- Structure : The compound exists predominantly in its dihydrochloride salt form, enhancing its solubility in aqueous solutions, which is advantageous for biological assays and potential therapeutic applications .

Biological Activity Overview

Research indicates that AMNAD dihydrochloride exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors. Its structure allows for interactions with biological targets, making it a candidate for further investigation in drug development .

While the precise mechanism of action remains largely unknown, preliminary studies suggest that AMNAD dihydrochloride may interact with neurotransmitter systems. This interaction could influence pathways related to mood regulation and cognitive functions. Additionally, its metabolic pathways indicate potential biotransformation processes that may affect its pharmacokinetics and efficacy .

Pharmacological Applications

AMNAD dihydrochloride has been explored for several pharmacological applications:

- Enzyme Inhibition : It has shown potential as an inhibitor for certain enzymes involved in metabolic processes.

- Neurotransmitter Modulation : Interaction studies suggest it may modulate neurotransmitter systems, potentially impacting mood and cognition .

- Anticancer Potential : Some derivatives of related naphthylamines have demonstrated anticancer properties, suggesting a need for further exploration of AMNAD's derivatives in cancer therapy .

Comparative Analysis with Similar Compounds

The biological activity of AMNAD dihydrochloride can be compared to structurally similar compounds. Below is a table summarizing some notable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methyl-1-naphthylamine | C₁₁H₁₃N | Methyl substitution at the 2-position |

| 1-Aminomethyl-naphthalene | C₁₁H₁₃N | Lacks the second amino group |

| 1-(Aminomethyl)naphthalene-2-ol hydrochloride | C₁₁H₁₅ClN | Contains a hydroxyl group at the 2-position |

This table illustrates how variations in substituents can influence both chemical reactivity and biological activity, highlighting the unique position of AMNAD dihydrochloride within this class of compounds .

Case Studies and Research Findings

Several studies have focused on the biological implications of naphthylamine derivatives. For instance:

- Anticancer Studies : Research into similar compounds has shown promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications to the naphthalene core can enhance anticancer activity through mechanisms such as apoptosis induction and enzyme inhibition .

- Neuropharmacological Effects : Investigations into the effects of naphthylamines on neurotransmitter systems have revealed their potential role in treating mood disorders. The binding affinities of these compounds to various receptors suggest they could modulate serotonin or dopamine pathways .

Eigenschaften

IUPAC Name |

1-(aminomethyl)naphthalen-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.2ClH/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13;;/h1-6H,7,12-13H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIPDCVCQBVACV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CN)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.